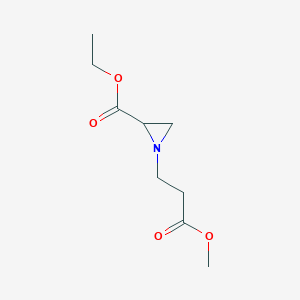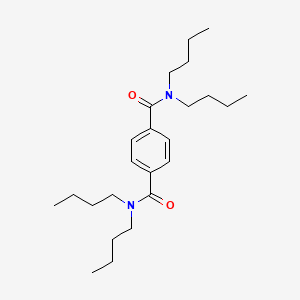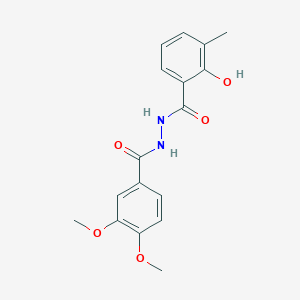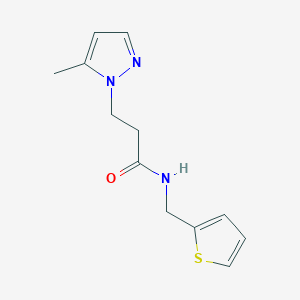
ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate, also known as AZI, is a chemical compound that has been used extensively in scientific research. It is a highly reactive molecule that has been found to have a wide range of applications in different scientific fields.
作用机制
The mechanism of action of ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is not fully understood. However, it is believed that ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate acts as an electrophile, reacting with different nucleophiles, including amines, thiols, and alcohols. This reaction leads to the formation of covalent bonds between ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate and the nucleophile, resulting in the modification of the nucleophile.
Biochemical and Physiological Effects:
ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been found to have different biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of different bacteria and fungi. ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has also been found to have antitumor properties, inhibiting the growth of different cancer cells. Additionally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been shown to have anti-inflammatory properties, reducing the production of different inflammatory mediators.
实验室实验的优点和局限性
One of the main advantages of using ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate in lab experiments is its highly reactive nature, which allows for the modification of different nucleophiles. Additionally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is relatively easy to synthesize, making it readily available for use in different experiments. However, one of the main limitations of using ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is its toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate in scientific research. One potential direction is the development of new synthetic routes for ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate, which may lead to the synthesis of new compounds with different properties. Additionally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate may be used as a tool for the modification of different biomolecules, including proteins and nucleic acids. Finally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate may be used in the development of new materials, including polymers and hydrogels.
Conclusion:
In conclusion, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is a highly reactive molecule that has been found to have a wide range of applications in different scientific fields. It is relatively easy to synthesize and has been used as a precursor for the synthesis of different compounds. ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has also been found to have different biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory properties. While ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has several advantages for lab experiments, its toxicity may limit its use in certain experiments. Finally, there are several future directions for the use of ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate in scientific research, including the development of new synthetic routes, the modification of biomolecules, and the development of new materials.
合成方法
Ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate can be synthesized through a multistep process that involves the reaction of ethyl 2-bromo-2-methylacetoacetate with sodium azide, followed by the reaction of the resulting compound with ethyl chloroformate. The final product, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate, is obtained through a cyclization reaction of the intermediate compound.
科学研究应用
Ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been used extensively in scientific research due to its highly reactive nature. It has been found to have a wide range of applications in different scientific fields, including medicinal chemistry, biochemistry, and materials science. ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been used as a precursor for the synthesis of different compounds, including amino acids, peptides, and heterocycles. It has also been used as a cross-linking agent for the preparation of polymer networks.
属性
IUPAC Name |
ethyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-14-9(12)7-6-10(7)5-4-8(11)13-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCPRFKOGPZEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN1CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)


![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)



![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)
